molecular formula C13H13NO3 B1426901 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid CAS No. 1408652-40-3

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid

Cat. No. B1426901
CAS RN: 1408652-40-3
M. Wt: 231.25 g/mol
InChI Key: XJVDPPGQYDUKGT-UHFFFAOYSA-N
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Description

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid (ETICA) is a carboxylic acid derivative of isoxazole, a five-membered heterocyclic compound. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular formula of ETICA is C13H13NO3, and its molecular weight is 231.25 g/mol. The structure of isoxazole derivatives often includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group .


Chemical Reactions Analysis

Isoxazole derivatives remain nonreactive in reactions with acyl- and alkyl donors . The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% .

Scientific Research Applications

Synthesis of Hydroxybenzaldehyde Derivatives

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are utilized in the synthesis of hydroxybenzaldehyde derivatives. These derivatives are obtained through a series of reactions involving esterification and condensation, leading to the formation of Schiff bases and subsequent reduction to amines (Potkin et al., 2012).

Functionalization of Isoxazole Derivatives

Isoxazole derivatives, including those related to 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid, are functionalized through lateral lithiation processes. This approach is useful in the synthesis of AMPA analogs and involves the selective transformation of isoxazole derivatives to methyl esters and other functional groups (Zhou & Natale, 1998).

Antitumor Activity

Isoxazolylcarbamides derived from 5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid show promising antitumor properties. These compounds undergo several transformations, leading to the formation of azides and carbamides with significant pharmacological interest. Some of these derivatives demonstrate high antitumor activity and potential in enhancing the efficacy of existing cytostatic drugs (Potkin et al., 2014).

Biomimetic Synthesis

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid derivatives are also pivotal in the biomimetic synthesis of natural products. One such application is in the synthesis of α-cyclopiazonic acid, where these derivatives serve as precursors or intermediates, demonstrating the versatility and utility of these compounds in synthetic organic chemistry (Moorthie et al., 2007).

Catalysis in Heterocycle Synthesis

These compounds are involved in catalytic processes for synthesizing various heterocyclic compounds. They play a crucial role in reactions that lead to the formation of heterocycles with potential biological and pharmaceutical applications, highlighting their significance in the field of medicinal chemistry and drug development (Kiyani & Mosallanezhad, 2018).

Future Directions

In the field of drug discovery, isoxazole is a significant moiety, and it is always imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

5-ethyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDPPGQYDUKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC(=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(m-tolyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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